molecular formula C12H12FN3OS B3017633 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 735322-61-9

5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3017633
CAS RN: 735322-61-9
M. Wt: 265.31
InChI Key: CESMKDXVOAIXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, commonly known as FPT, is a potent inhibitor of protein farnesyltransferase (PFT). PFT is an important enzyme that catalyzes the transfer of farnesyl group to proteins, which is a crucial step in the post-translational modification of many signaling proteins. FPT is a promising therapeutic agent and has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including those structurally similar to 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties. For example, research has shown that some 1,2,4-triazoles demonstrate good to moderate antimicrobial activity, indicating potential for development into antimicrobial agents (Bayrak et al., 2009).

Tyrosinase Inhibitory Activity

Compounds structurally related to the triazole have been synthesized and evaluated for their inhibitory effects on tyrosinase activity. These studies are important for the development of antityrosinase agents, which can be used in the treatment of hyperpigmentation disorders (Feng Yu et al., 2015).

Antitumor and Antioxidant Activities

Derivatives of 1,2,4-triazole have been examined for their predicted biological activity. Some derivatives, including those with similar structures, have demonstrated potential antitumor and antioxidant activities. This suggests their applicability in the development of new drugs with antitumor and antioxidant properties (O. Bigdan, 2021).

Interaction with Biological Molecules

The interactions of triazole derivatives with biological molecules, such as enzymes, have been studied. Understanding these interactions is crucial for the development of new therapeutic agents (P. Panini et al., 2014).

Analgesic Potential

Triazole compounds have been synthesized and evaluated for their analgesic activity. This research has the potential to lead to the development of new pain management drugs (Muhammad Zaheer et al., 2021).

Corrosion Inhibition

Some triazole derivatives are studied for their potential as corrosion inhibitors. This application is important in the field of industrial chemistry, where corrosion prevention is a critical concern (M. Yadav et al., 2013).

Inhibition of DNA Methylation

New 1,2,4-triazole thioether derivatives have been synthesized and studied as DNA methylation inhibitors, indicating a potential application in cancer therapy (T. R. Hovsepyan et al., 2018).

properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESMKDXVOAIXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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